Cas no 1448859-47-9 (Isothiazole-4-boronic acid)
Isothiazole-4-boronic acid Chemical and Physical Properties
Names and Identifiers
-
- Isothiazol-4-ylboronic acid
- 1,2-thiazol-4-ylboronic acid
- Isothiazole-4-boronic acid
- Isothazole-4-boronic acid
- SY340525
- 1448859-47-9
- Isothiazol-4-ylboronicacid
- AB74094
- BS-30940
- (1,2-THIAZOL-4-YL)BORONIC ACID
- B-4-isothiazolylboronic acid
- AT32291
- DB-186818
- A908219
- CS-0175037
- MFCD18251006
- YHC85947
- EN300-372050
-
- MDL: MFCD18251006
- Inchi: 1S/C3H4BNO2S/c6-4(7)3-1-5-8-2-3/h1-2,6-7H
- InChI Key: DMWRYHURUDXLLO-UHFFFAOYSA-N
- SMILES: S1C=C(B(O)O)C=N1
Computed Properties
- Exact Mass: 129.0055797g/mol
- Monoisotopic Mass: 129.0055797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 81.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.6Ų
Experimental Properties
- Boiling Point: 193.9±46.0°C at 760 mmHg
Isothiazole-4-boronic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
Isothiazole-4-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 133095-1g |
Isothiazol-4-ylboronic acid, 97% |
1448859-47-9 | 97% | 1g |
$2124.00 | 2023-09-10 | |
| Matrix Scientific | 133095-5g |
Isothiazol-4-ylboronic acid, 97% |
1448859-47-9 | 97% | 5g |
$8390.00 | 2023-09-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD226063-1g |
Isothiazol-4-ylboronic acid |
1448859-47-9 | 95% | 1g |
¥8976.0 | 2022-03-01 | |
| TRC | I917610-10mg |
Isothiazole-4-boronic acid |
1448859-47-9 | 10mg |
$98.00 | 2023-05-18 | ||
| TRC | I917610-50mg |
Isothiazole-4-boronic acid |
1448859-47-9 | 50mg |
$385.00 | 2023-05-18 | ||
| TRC | I917610-100mg |
Isothiazole-4-boronic acid |
1448859-47-9 | 100mg |
$586.00 | 2023-05-18 | ||
| TRC | I917610-250mg |
Isothiazole-4-boronic acid |
1448859-47-9 | 250mg |
$1137.00 | 2023-05-18 | ||
| Alichem | A059005402-1g |
Isothiazol-4-ylboronic acid |
1448859-47-9 | 95% | 1g |
$921.20 | 2022-04-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0211-1g |
Isothazole-4-boronic acid |
1448859-47-9 | 97% | 1g |
3264.96CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0211-5g |
Isothazole-4-boronic acid |
1448859-47-9 | 97% | 5g |
11448.57CNY | 2021-05-07 |
Isothiazole-4-boronic acid Suppliers
Isothiazole-4-boronic acid Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Isothiazole-4-boronic acid
Isothiazole-4-boronic acid (CAS No. 1448859-47-9): A Versatile Building Block in Modern Chemical Synthesis
Isothiazole-4-boronic acid (CAS No. 1448859-47-9) is a highly versatile and valuable compound in the field of chemical synthesis, particularly in the development of pharmaceuticals and materials science. This compound, characterized by its unique isothiazole ring and boronic acid functional group, has gained significant attention due to its potential applications in various synthetic pathways and its role in enhancing the efficiency and selectivity of chemical reactions.
The isothiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, imparts unique electronic and steric properties to the molecule. These properties make Isothiazole-4-boronic acid an excellent ligand for transition metal-catalyzed reactions, such as Suzuki-Miyaura couplings, which are widely used in the synthesis of biologically active compounds. The boronic acid group, on the other hand, is known for its ability to form stable complexes with various metal catalysts, thereby facilitating a wide range of cross-coupling reactions.
Recent studies have highlighted the importance of Isothiazole-4-boronic acid in the development of novel pharmaceuticals. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that Isothiazole-4-boronic acid can be used as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). These inhibitors have shown promising results in preclinical studies for treating various diseases, including cancer and neurodegenerative disorders. The ability to fine-tune the electronic properties of the isothiazole ring through substitution has allowed researchers to optimize the potency and selectivity of these inhibitors.
In addition to its applications in drug discovery, Isothiazole-4-boronic acid has also found use in materials science. A 2022 study published in Advanced Materials explored the use of Isothiazole-4-boronic acid as a building block for constructing advanced functional materials. The researchers demonstrated that by incorporating Isothiazole-4-boronic acid into polymer networks, they could create materials with enhanced mechanical properties and improved stability under harsh conditions. These materials have potential applications in areas such as drug delivery systems, sensors, and coatings.
The synthetic accessibility of Isothiazole-4-boronic acid has further contributed to its popularity among chemists. Several efficient synthetic routes have been developed to produce this compound on a large scale. One notable method involves the reaction of 4-bromoisothiazole with bis(pinacolato)diboron under palladium catalysis. This method offers high yields and excellent functional group tolerance, making it suitable for industrial-scale production.
Moreover, Isothiazole-4-boronic acid has been used as a starting material for the synthesis of more complex molecules through sequential transformations. For example, it can be converted into various substituted isothiazoles by coupling with aryl halides or vinyl halides using palladium-catalyzed cross-coupling reactions. These transformations not only expand the structural diversity of isothiazole derivatives but also provide access to compounds with diverse biological activities.
The environmental impact of Isothiazole-4-boronic acid has also been a subject of recent research. Studies have shown that boronic acids, including Isothiazole-4-boronic acid, can be degraded under certain conditions, reducing their potential environmental impact. However, careful consideration must be given to their use and disposal to ensure environmental sustainability.
In conclusion, Isothiazole-4-boronic acid (CAS No. 1448859-47-9) is a highly versatile compound with significant potential in various fields of chemistry and materials science. Its unique combination of electronic and steric properties makes it an invaluable building block for the synthesis of biologically active compounds and advanced functional materials. As research continues to uncover new applications and synthetic methods, Isothiazole-4-boronic acid is likely to play an increasingly important role in modern chemical synthesis.
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